molecular formula C18H25N3O4S B3585890 3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3585890
M. Wt: 379.5 g/mol
InChI Key: VXGVJLCFMPAURF-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with triethoxy groups at the 3-, 4-, and 5-positions of the benzene ring. The 1,3,4-thiadiazole moiety is further modified with an isopropyl group at the 5-position (Figure 1). This structural architecture aligns with derivatives explored for diverse biological activities, including anticancer and enzyme inhibition, as seen in structurally analogous compounds .

Properties

IUPAC Name

3,4,5-triethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)16(22)19-18-21-20-17(26-18)11(4)5/h9-11H,6-8H2,1-5H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVJLCFMPAURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Substitution on the Benzamide Core: The benzamide core is prepared by reacting 3,4,5-triethoxybenzoic acid with an amine derivative of the thiadiazole ring in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs to highlight substituent effects, physicochemical properties, synthetic routes, and biological activities.

Structural Features and Substituent Effects
Compound Name Substituents (Benzamide/Thiadiazole) Molecular Formula Key Structural Differences Reference
3,4,5-Triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide Benzamide: 3,4,5-triethoxy; Thiadiazole: 5-isopropyl C₂₁H₂₇N₃O₄S Triethoxy groups enhance lipophilicity; isopropyl improves steric bulk
3-Ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide Benzamide: 3-ethoxy; Thiadiazole: 5-propyl C₁₄H₁₇N₃O₂S Single ethoxy vs. triethoxy; shorter alkyl chain on thiadiazole
3-Fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide Benzamide: 3-fluoro; Thiadiazole: 5-isopropyl C₁₂H₁₂N₃OFS Fluorine substituent increases electronegativity; lacks ethoxy groups
4-Butoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide Benzamide: 4-butoxy; Thiadiazole: 5-isopropyl C₁₆H₂₁N₃O₂S Butoxy chain enhances hydrophobicity; positional isomerism

Key Observations :

  • Isopropyl substitution on thiadiazole may enhance steric hindrance , affecting binding to enzymatic targets (e.g., Rho-kinase or acetylcholinesterase) compared to propyl or hydrogen substituents .
Physicochemical Properties
Property Target Compound (Predicted) 3-Ethoxy Analog 3-Fluoro Analog
Molecular Weight 425.53 g/mol 291.37 g/mol 265.31 g/mol
Density ~1.38 g/cm³ 1.244 g/cm³ N/A
pKa ~7.9 7.93 N/A
Polar Surface Area (PSA) ~82.6 Ų ~75 Ų ~72 Ų

Key Observations :

  • Higher molecular weight and PSA of the target compound may reduce blood-brain barrier penetration compared to smaller analogs .
  • Similar pKa values (~7.9) suggest comparable ionization states under physiological conditions, influencing solubility and bioavailability .

Example :

  • The 3-ethoxy analog (C₁₄H₁₇N₃O₂S) was synthesized via cyclization of benzoylisothiocyanate with thiosemicarbazide, followed by ethoxy group introduction .
  • Microwave-assisted methods (e.g., for N-((5-substituted)-1,3,4-thiadiazol-2-yl)methyl benzamides) improve yields and reduce reaction times compared to conventional heating .

Key Observations :

  • Triethoxy substitution may broaden biological activity spectra, as seen in antimicrobial and plant growth regulation studies .
  • Isopropyl-thiadiazole analogs are understudied but could mimic the potent Rho-kinase inhibition observed in related thiadiazole-carboxamides .

Biological Activity

3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzamide core with ethoxy substituents and a thiadiazole ring, which may contribute to its pharmacological properties.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its synthesis typically involves the cyclization of thiosemicarbazide derivatives to form the thiadiazole ring, followed by the reaction of 3,4,5-triethoxybenzoic acid with an amine derivative of the thiadiazole in the presence of coupling agents like EDCI and HOBt .

Property Value
Molecular FormulaC18H25N3O4S
Molecular Weight373.47 g/mol
CAS Number1171848-43-3

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiadiazole rings have shown promising results as RET kinase inhibitors in cancer therapy. In a series of tests involving various cancer cell lines, including leukemia and breast cancer cells, these compounds demonstrated moderate to high potency in inhibiting cell proliferation .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can increase the expression levels of p53 and caspase-3 in MCF-7 breast cancer cells, suggesting that they activate apoptotic pathways . The presence of ethoxy groups may enhance the lipophilicity of the compound, facilitating better cellular uptake and interaction with biological targets.

Case Studies

  • Study on Thiadiazole Derivatives : A research article evaluated various thiadiazole derivatives for their anticancer properties. Among them, compounds similar to this compound showed IC50 values in the micromolar range against several cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies have indicated strong hydrophobic interactions between the aromatic rings of thiadiazole derivatives and amino acid residues in target proteins. This suggests a potential mechanism for their inhibitory effects on cancer cell growth .

Comparative Analysis

To understand the uniqueness of this compound compared to other compounds:

Compound Key Features Biological Activity
3,4,5-trimethoxybenzamideMethoxy groups instead of ethoxyLower anticancer activity
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamideLacks ethoxy groupsModerate activity
3,4,5-triethoxybenzoic acidCarboxylic acid group instead of benzamideNo significant anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-triethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

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